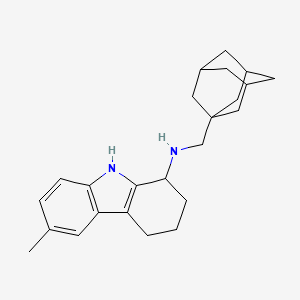
5-Bromo-3-methyl-N-((4-methylmorpholin-2-yl)methyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-methyl-N-((4-methylmorpholin-2-yl)methyl)pyridin-2-amine is a chemical compound with the molecular formula C12H18BrN3O. This compound is part of the pyridine family, which is known for its wide range of applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methyl-N-((4-methylmorpholin-2-yl)methyl)pyridin-2-amine typically involves the bromination of 2-amino-3-methylpyridine to form 2-amino-5-bromo-3-methylpyridine . This intermediate is then reacted with 4-methylmorpholine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve bulk custom synthesis, where the compound is manufactured in large quantities under controlled conditions to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3-methyl-N-((4-methylmorpholin-2-yl)methyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: Common in pyridine derivatives, where the bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation Reactions: Often use oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halo aminopyridines .
Applications De Recherche Scientifique
5-Bromo-3-methyl-N-((4-methylmorpholin-2-yl)methyl)pyridin-2-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-Bromo-3-methyl-N-((4-methylmorpholin-2-yl)methyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects . The exact pathways and targets depend on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2-(N-methylamino)pyridine
- 2-Amino-5-bromo-3-methylpyridine
- N-(5-Bromo-3-methyl-2-pyridinyl)acetylamide
Uniqueness
5-Bromo-3-methyl-N-((4-methylmorpholin-2-yl)methyl)pyridin-2-amine is unique due to its specific structure, which includes a bromine atom and a morpholine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C12H18BrN3O |
|---|---|
Poids moléculaire |
300.19 g/mol |
Nom IUPAC |
5-bromo-3-methyl-N-[(4-methylmorpholin-2-yl)methyl]pyridin-2-amine |
InChI |
InChI=1S/C12H18BrN3O/c1-9-5-10(13)6-14-12(9)15-7-11-8-16(2)3-4-17-11/h5-6,11H,3-4,7-8H2,1-2H3,(H,14,15) |
Clé InChI |
UXPCTOJNGCSHRR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1NCC2CN(CCO2)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


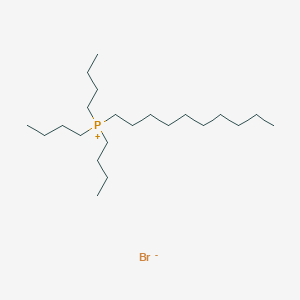
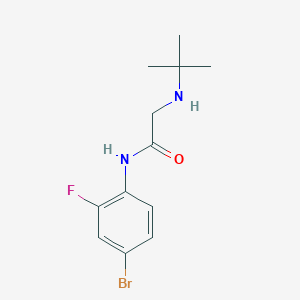
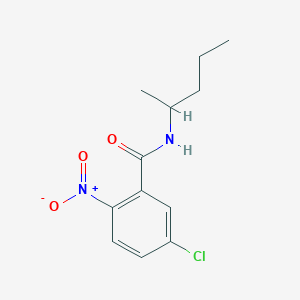
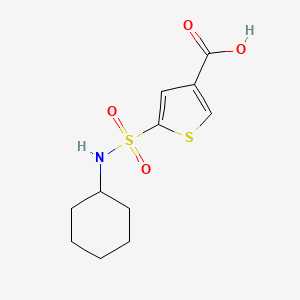
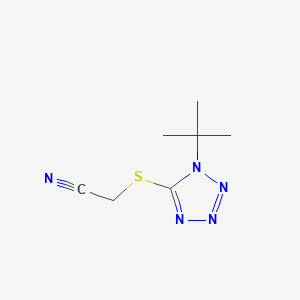

![Methyl 7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B14911636.png)
![(4E)-4-{hydroxy[3-methyl-4-(propan-2-yloxy)phenyl]methylidene}-1-(2-methoxyethyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B14911644.png)

![Methyl bicyclo[2.1.0]pentane-1-carboxylate](/img/structure/B14911658.png)


